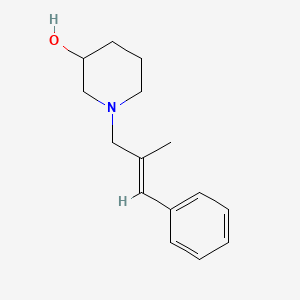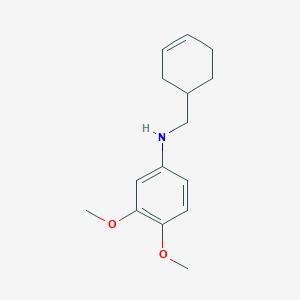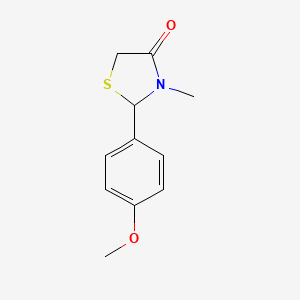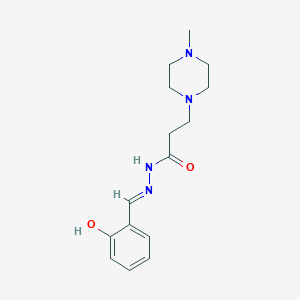![molecular formula C13H19NO2 B6013620 2-[1-(allylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6013620.png)
2-[1-(allylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(allylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione (ADC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. ADC is a cyclic diketone that is synthesized through a multi-step process, and it has been found to have various applications in the field of chemistry and biochemistry.
Aplicaciones Científicas De Investigación
2-[1-(allylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential applications in various fields of science. In organic chemistry, this compound has been used as a building block for the synthesis of other compounds due to its unique structural features. In biochemistry, this compound has been used as a probe to study enzyme reactions and protein-ligand interactions. This compound has also been investigated for its potential use in drug discovery, as it has been found to have inhibitory effects on certain enzymes.
Mecanismo De Acción
The mechanism of action of 2-[1-(allylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the formation of a covalent bond between the carbonyl group of this compound and the active site of enzymes. This covalent bond formation leads to the inhibition of enzyme activity, which can have various effects on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes such as cholinesterase and acetylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the nervous system, and their inhibition can lead to increased levels of these neurotransmitters, which can have various effects on neuronal function. This compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[1-(allylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its unique structural features, which can be used to study enzyme reactions and protein-ligand interactions. This compound is also relatively easy to synthesize, which makes it a cost-effective option for many research projects. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-[1-(allylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione. One area of research is the development of new synthetic methods for this compound, which can improve the yield and purity of the compound. Another area of research is the development of new applications for this compound, such as its use in drug discovery or as a diagnostic tool for certain diseases. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound, which can provide insight into its potential therapeutic uses.
Conclusion
In conclusion, this compound is a unique chemical compound that has many potential applications in scientific research. Its synthesis method is complex but well-established, and it has been found to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for the study of this compound that can lead to new discoveries and applications in the field of science.
Métodos De Síntesis
The synthesis of 2-[1-(allylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione involves several steps, starting with the reaction of 2,4-pentanedione with allylamine to form the intermediate compound 2-(1-allylamino)pentane-2,4-dione. This intermediate is then reacted with cyclohexanone to produce this compound. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of pure this compound.
Propiedades
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(C-methyl-N-prop-2-enylcarbonimidoyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-6-14-9(2)12-10(15)7-13(3,4)8-11(12)16/h5,15H,1,6-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHSJDWDHKPJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC=C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B6013562.png)


![2-chloro-N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-fluorobenzamide](/img/structure/B6013571.png)
![3,5-dimethoxy-N-({1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6013575.png)
![2-(4-fluorophenyl)-2-hydroxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide trifluoroacetate (salt)](/img/structure/B6013593.png)

![7-(3-chloro-4-fluorobenzoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6013607.png)
![1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6013610.png)
![methyl 2-[5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B6013613.png)
![mesityl(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)methanone](/img/structure/B6013637.png)
![11-ethyl-3,5,11,11a-tetramethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B6013645.png)
